molecular formula C21H21NO4S B2539589 N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-(2-methoxyphenoxy)acetamide CAS No. 2034492-24-3

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B2539589
CAS RN: 2034492-24-3
M. Wt: 383.46
InChI Key: HKBPQGDBCFMKGQ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-(2-methoxyphenoxy)acetamide, also known as THP-1, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-(2-methoxyphenoxy)acetamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-(2-methoxyphenoxy)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-(2-methoxyphenoxy)acetamide has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-(2-methoxyphenoxy)acetamide has been shown to protect against oxidative stress and inflammation, which are implicated in the development of diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-(2-methoxyphenoxy)acetamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-(2-methoxyphenoxy)acetamide has been shown to induce apoptosis by activating the caspase pathway and increasing the expression of pro-apoptotic proteins. N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-(2-methoxyphenoxy)acetamide also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. In inflammation, N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-(2-methoxyphenoxy)acetamide reduces the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. In neurodegenerative diseases, N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-(2-methoxyphenoxy)acetamide has been shown to protect against oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-(2-methoxyphenoxy)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-(2-methoxyphenoxy)acetamide has been found to induce apoptosis and cell cycle arrest, as well as inhibit cell migration and invasion. In inflammation, N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-(2-methoxyphenoxy)acetamide reduces the production of pro-inflammatory cytokines and inhibits the activation of immune cells. In neurodegenerative diseases, N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-(2-methoxyphenoxy)acetamide protects against oxidative stress and inflammation, which are implicated in the development of these diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-(2-methoxyphenoxy)acetamide is its potential therapeutic applications in various diseases. Additionally, N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-(2-methoxyphenoxy)acetamide has been shown to have low toxicity in vitro and in vivo. However, one limitation of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-(2-methoxyphenoxy)acetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-(2-methoxyphenoxy)acetamide research. One area of interest is the development of more efficient synthesis methods to increase the yield of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-(2-methoxyphenoxy)acetamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-(2-methoxyphenoxy)acetamide in various diseases. Furthermore, the potential use of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-(2-methoxyphenoxy)acetamide in combination with other drugs or therapies should be explored. Finally, the development of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-(2-methoxyphenoxy)acetamide analogs with improved solubility and bioavailability may enhance its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-(2-methoxyphenoxy)acetamide involves the reaction of 4-(thiophen-3-yl)benzaldehyde with 2-hydroxy-2-(2-methoxyphenoxy)acetic acid in the presence of a base catalyst. The resulting intermediate is then reacted with ethylene diamine to form the final product.

properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-25-19-4-2-3-5-20(19)26-13-21(24)22-12-18(23)16-8-6-15(7-9-16)17-10-11-27-14-17/h2-11,14,18,23H,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBPQGDBCFMKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-(2-methoxyphenoxy)acetamide

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